molecular formula C24H32N4O5S B1193826 WHZ-04

WHZ-04

Cat. No.: B1193826
M. Wt: 488.603
InChI Key: SCUFZIUNKCLTOL-FQEVSTJZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

WHZ-04 is a benzamide-class asparagine ethylenediamine (AsnEDA) compound developed as a Plasmodium falciparum-selective proteasome inhibitor. It targets the β5 subunit of the Pf20S proteasome (IC50 = 20.8 nM) while exhibiting marked selectivity over human constitutive (β5c, 68-fold) and immunoproteasome (β5i, 4.8-fold) subunits . This compound demonstrates potent anti-malarial activity against the Pf 3D7 strain (EC50 = 4.7 nM) with minimal cytotoxicity in human HepG2 and Karpas 1106P cells (IC50 >11.1 μM) . Pharmacokinetic studies reveal improved microsomal stability in rodents compared to fluorinated analogs, attributed to its unsubstituted benzamide P1 group .

Properties

Molecular Formula

C24H32N4O5S

Molecular Weight

488.603

IUPAC Name

(S)-N1-(2-Benzamidoethyl)-N4-(tert-butyl)-2-((4-methylphenyl)sulfonamido)succinamide

InChI

InChI=1S/C24H32N4O5S/c1-17-10-12-19(13-11-17)34(32,33)28-20(16-21(29)27-24(2,3)4)23(31)26-15-14-25-22(30)18-8-6-5-7-9-18/h5-13,20,28H,14-16H2,1-4H3,(H,25,30)(H,26,31)(H,27,29)/t20-/m0/s1

InChI Key

SCUFZIUNKCLTOL-FQEVSTJZSA-N

SMILES

O=C(NCCNC(C1=CC=CC=C1)=O)[C@@H](NS(=O)(C2=CC=C(C)C=C2)=O)CC(NC(C)(C)C)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

WHZ-04;  WHZ 04;  WHZ04

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs

A structure-activity relationship (SAR) study of 24 AsnEDAs highlights key differences between WHZ-04 and its derivatives (Table 1):

Compound P1 Modification IC50 (Pf20Sβ5, nM) Selectivity (β5c/β5i) Microsomal Stability (Rat/Mouse)
This compound Benzamide 20.8 68/4.8 High
WHZ-05 2-Fluorobenzamide 22.3 65/4.5 Low (141 μL/min/mg)
WHZ-07 4-Fluorobenzamide 124.8 22/1.6 Moderate
WHZ-13 3-Ethynylbenzamide 4.7 90/20 High
WHZ-08 2-Chlorobenzamide 211 10/1.2 Not reported
WHZ-10 2-Hydroxybenzamide 6.1 195/21 Not reported

Key Findings :

  • WHZ-13 outperforms this compound in potency (4.7 nM vs. 20.8 nM) and selectivity (90-fold vs. β5c), attributed to the 3-ethynyl group optimizing S1 pocket interactions .
  • WHZ-10 (2-hydroxybenzamide) achieves superior Pf20Sβ5 inhibition (6.1 nM) but lacks pharmacokinetic data for clinical translation .
  • WHZ-07 (4-fluorobenzamide) exhibits reduced potency due to steric hindrance and poor binding alignment .
Anti-Malarial Activity and Resistance Profiles

This compound demonstrates synergistic effects with β2-selective inhibitor WLW-VS (FIC <0.5) against Pf Dd2 parasites, contrasting with additive effects observed in other AsnEDAs . However, resistance mutations (e.g., β5 A49S and β6 A117D) reduce this compound efficacy by 2–5-fold, whereas epoxyketones (e.g., J-50) show >100-fold resistance under the same mutations .

Compound EC50 (Clinical Isolates, nM) Resistance Mutation Impact Synergy with WLW-VS
This compound 4.4–16.0* Moderate (2–5-fold) Yes (FIC <0.5)
WHZ-13 4.4–16.0 Low (1–3-fold) Not tested
Chloroquine (CQ) 4.5–27.0 High (>50-fold) No

Data from 34 Ugandan *Pf isolates .

Pharmacokinetic and Stability Comparisons

This compound and WHZ-13 exhibit superior metabolic stability in rodent liver microsomes compared to fluorinated analogs:

Compound Human Microsomal CL (μL/min/mg) Rat Microsomal CL (μL/min/mg) Mouse Microsomal CL (μL/min/mg)
This compound 141 124 141.4
WHZ-05 141 124 141.4
WHZ-13 Not reported 98 105

Note: this compound’s unsubstituted benzamide group reduces oxidative metabolism, whereas fluorinated analogs (WHZ-05, WHZ-07) suffer rapid clearance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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